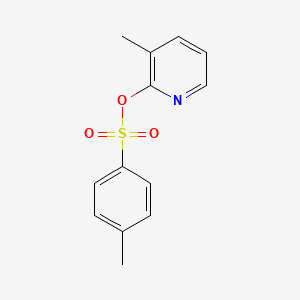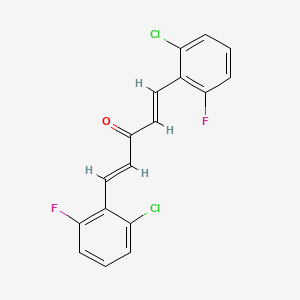
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 346670-60-8. It has a molecular weight of 339.17 and its IUPAC name is (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)-1,4-pentadien-3-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
CGRP Receptor Antagonists
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one: has been investigated as a CGRP (calcitonin gene-related peptide) receptor antagonist . CGRP plays a crucial role in migraine pathophysiology. By inhibiting CGRP receptors, this compound shows promise in the treatment and prevention of migraines . Researchers have explored its potential in pharmaceutical compositions designed specifically for migraine management.
Indole Derivatives Synthesis
Indoles are significant heterocyclic compounds found in natural products and drugs. They play essential roles in cell biology and exhibit diverse biological activities. Researchers have investigated novel synthetic methods to construct indole derivatives(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one could serve as a precursor for indole synthesis, contributing to the development of biologically active compounds .
Antiviral and Antiproliferative Properties
While specific studies on this compound are limited, its structural features suggest potential antiviral and antiproliferative effects. Researchers have explored similar indole-based molecules for their activity against viruses and cancer cells. Investigating the biological impact of 1,5-di(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one in these contexts could yield valuable insights .
Quinoxaline Synthesis
Quinoxalines, another class of N-heterocyclic compounds, exhibit pharmacological effects such as antifungal, antibacterial, and antimicrobial properties. Considering the structural resemblance, (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one might serve as a building block for quinoxaline derivatives. These derivatives could find applications in drug development .
Azepinoindole Formation
The Fischer indole synthesis of optically active cyclohexanone derivatives involves phenylhydrazine hydrochloride. (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one could potentially participate in similar reactions, leading to azepinoindole compounds. These tricyclic structures may have interesting biological properties .
Alkaloid Moieties
Indoles are prevalent in selected alkaloids. Investigating the role of 1,5-di(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one as an indole moiety within alkaloid structures could provide valuable insights into its biological significance .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDJHCIGYIYFW-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C=CC2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)/C=C/C2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)


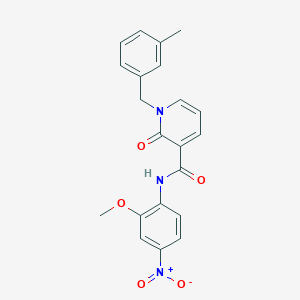

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

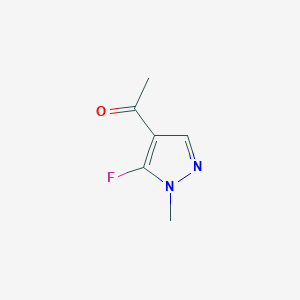
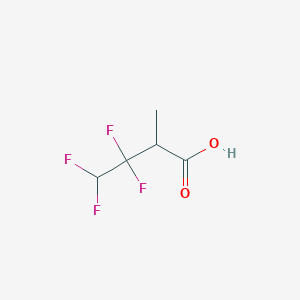

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
